7-Methylxanthosine
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Overview
Description
7-Methylxanthosine is a purine alkaloid derived from xanthosine. It is an intermediate in the biosynthesis of caffeine and other methylxanthines. This compound is found in certain plant species, including tea, coffee, and cacao, where it plays a role in the production of caffeine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methylxanthosine is synthesized through the methylation of xanthosine. The reaction is catalyzed by the enzyme this compound synthase, which uses S-adenosyl-L-methionine as a methyl donor . The reaction conditions typically involve a buffered aqueous solution at a neutral pH.
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. One method involves the use of engineered Escherichia coli strains that convert caffeine to this compound. This process has been optimized to achieve high yields and purity under ambient conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Methylxanthosine undergoes various chemical reactions, including:
Methylation: Conversion to 7-methylxanthine.
Hydrolysis: Conversion to 7-methylxanthine by nucleosidase.
Common Reagents and Conditions:
Methylation: S-adenosyl-L-methionine as a methyl donor.
Hydrolysis: Enzymatic hydrolysis using nucleosidase.
Major Products:
7-Methylxanthine: Formed through methylation and hydrolysis reactions.
Scientific Research Applications
7-Methylxanthosine has several scientific research applications:
Mechanism of Action
7-Methylxanthosine exerts its effects primarily through its conversion to other methylxanthines, such as 7-methylxanthine and caffeine. These compounds act as adenosine receptor antagonists, leading to increased alertness and wakefulness . The molecular targets include adenosine receptors in the brain, which are involved in regulating sleep and arousal .
Comparison with Similar Compounds
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
Comparison: 7-Methylxanthosine is unique in its role as an intermediate in the biosynthesis of caffeine and other methylxanthines. Unlike caffeine, which is a well-known stimulant, this compound itself does not have significant stimulant effects but is crucial in the metabolic pathway leading to the production of stimulatory compounds .
Properties
Molecular Formula |
C11H15N4O6+ |
---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-9-ium-2,6-dione |
InChI |
InChI=1S/C11H14N4O6/c1-14-3-15(8-5(14)9(19)13-11(20)12-8)10-7(18)6(17)4(2-16)21-10/h3-4,6-7,10,16-18H,2H2,1H3,(H-,12,13,19,20)/p+1/t4-,6-,7-,10-/m1/s1 |
InChI Key |
SYPRQIWERSQQNL-KQYNXXCUSA-O |
SMILES |
CN1C=[N+](C2=C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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